molecular formula C11H15BFNO2 B14088331 (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14088331
M. Wt: 223.05 g/mol
InChI Key: VDDCHCSQYMFBBE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a piperidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperidine ring enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring on the phenylboronic acid scaffold. This combination enhances its reactivity and binding properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(2-fluoro-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI Key

VDDCHCSQYMFBBE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CCNCC2)F)(O)O

Origin of Product

United States

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